
Luxabendazole
Vue d'ensemble
Description
Luxabendazole est un agent anthelminthique carbamate de benzimidazole. Il a montré une efficacité contre un large éventail de nématodes, de trématodes et de cestodes gastro-intestinaux dans des études animales . Ce composé est particulièrement remarquable pour sa large activité spectrale et son utilisation potentielle dans le traitement de diverses infections parasitaires.
Applications De Recherche Scientifique
Veterinary Applications
Luxabendazole has been primarily utilized in veterinary medicine for the treatment of gastrointestinal nematodes, trematodes, and cestodes. Its effectiveness has been documented in various studies:
- Efficacy Against Nematodes and Trematodes : this compound demonstrates significant activity against adult and immature stages of major gastrointestinal parasites. In trials, it has shown high efficacy in sheep infected with Trichinella spiralis and other helminths, outperforming many other benzimidazole derivatives .
-
Case Studies :
- A study conducted by Corba et al. (1987) reported that a 5% suspension of this compound effectively treated sheep infected with the most important helminths, indicating its robust anthelmintic properties .
- Further research highlighted that this compound was particularly effective against liver flukes, including immature stages, which are often resistant to other treatments like triclabendazole .
Biochemical Effects
This compound's mechanism of action involves interference with the microtubule formation in helminths, which is pivotal for their survival and reproduction:
- Study on Trichinella spiralis : Research indicated that this compound affects the fumarate reductase system in Trichinella spiralis, which is crucial for the parasite's energy metabolism. This disruption leads to reduced viability of the parasites .
- Mutagenic Evaluation : A mutagenicity study using the Ames test concluded that this compound is unlikely to present a mutagenic hazard at tested concentrations (0.5–2500 micrograms/plate), reinforcing its safety profile for veterinary use .
Potential in Cancer Treatment
Recent literature suggests that anthelmintics like this compound may have potential applications beyond parasitic infections, particularly in oncology:
- Drug Repurposing : A review highlighted that anthelmintics are being investigated for their anticancer properties due to their established pharmacokinetics and toxicity profiles. This compound could potentially be repositioned as an anticancer agent based on its structural properties and mechanisms of action against cellular processes involved in tumor growth .
- Mechanisms of Action : The proposed mechanisms include disrupting microtubule dynamics in cancer cells, similar to their action on parasitic cells. This could lead to apoptosis (programmed cell death) in certain cancer types .
Summary of Findings
The following table summarizes key findings regarding this compound's applications:
Application Area | Findings |
---|---|
Veterinary Medicine | Effective against gastrointestinal nematodes and trematodes; high efficacy noted in sheep trials. |
Biochemical Effects | Disrupts fumarate reductase system in Trichinella spiralis; non-mutagenic based on Ames test results. |
Cancer Treatment Potential | Investigated for drug repurposing; potential mechanisms include disruption of microtubule dynamics. |
Mécanisme D'action
Target of Action
Luxabendazole, like other benzimidazole anthelmintics, primarily targets the tubulin protein in the cells of parasitic worms . Tubulin is a crucial component of the cytoskeleton and is involved in maintaining cell shape, enabling cell movement, and facilitating intracellular transport .
Mode of Action
This compound interacts with its target by binding to the colchicine-sensitive site of tubulin . This binding inhibits the polymerization of tubulin into microtubules, leading to the loss of cytoplasmic microtubules . The disruption of the microtubule network impairs many vital cellular processes, including cell division and nutrient uptake .
Biochemical Pathways
The action of this compound affects several biochemical pathways in the parasite. It leads to a decrease in free glucose and glycogen levels, indicating an impact on the energy metabolism of the parasite . Additionally, it slightly inhibits the activity of fumarate reductase, an enzyme involved in the parasite’s energy production .
Pharmacokinetics
This compound exhibits certain pharmacokinetic properties that influence its bioavailability. After oral administration, it is slowly absorbed from the gastrointestinal tract, with a mean absorption half-life of 2.26 hours . The peak plasma concentration is detected 14 to 16 hours after drug administration . Following intravenous administration, the elimination of this compound is slow, with a mean half-life of 8.72 hours . These properties suggest that this compound is moderately absorbed, widely distributed into extravascular compartments, and cleared slowly .
Result of Action
The action of this compound results in degenerative alterations in the tegument and intestinal cells of the worm . This is due to the diminished energy production caused by the disruption of microtubules and the impact on energy metabolism . Ultimately, these changes lead to the immobilization and death of the parasite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption and hence the bioavailability of the drug . Furthermore, the drug’s effectiveness may vary depending on the species and life stage of the parasite. More research is needed to fully understand the influence of environmental factors on the action of this compound.
Analyse Biochimique
Biochemical Properties
Luxabendazole interacts with various biomolecules in its role as an anthelmintic agent. It has been observed to cause a decrease in free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae . This suggests that this compound may interact with enzymes involved in glucose and glycogen metabolism. Additionally, this compound has been found to inhibit fumarate reductase activity , indicating its interaction with this enzyme.
Cellular Effects
This compound exerts effects on various types of cells and cellular processes. In muscle-stage Trichinella spiralis larvae, this compound treatment resulted in a decrease in free glucose and glycogen levels . This suggests that this compound influences cellular metabolism, particularly carbohydrate metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. One key mechanism is the inhibition of tubulin binding . This compound inhibits the binding of colchicine to tubulin, which is a competitive process with an inhibition constant (Ki) of 0.9×10−7 M . This suggests that this compound may exert its effects by disrupting microtubule dynamics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in muscle-stage Trichinella spiralis larvae, the biochemical changes produced by this compound were observed after in vivo treatment . These changes included a decrease in free glucose and glycogen levels, slight in vitro inhibition of fumarate reductase activity, and inhibition of colchicine-tubulin binding .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in sheep, the elimination of this compound was slow, with a mean half-life of 8.72 hours . The steady-state volume of distribution and distribution volume during the elimination phase were 3.18 and 3.10 L/kg, respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been observed to decrease free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae , suggesting that it may interact with enzymes involved in glucose and glycogen metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues. In sheep, this compound was found to be moderately absorbed from the gastrointestinal tract, widely distributed into extravascular compartments, and cleared slowly .
Méthodes De Préparation
Luxabendazole est synthétisé par réaction de composés benzimidazoles. . Les méthodes de production industrielle peuvent varier, mais elles impliquent généralement les étapes suivantes :
Formation du cycle benzimidazole : Ceci est généralement réalisé par condensation de l'o-phénylènediamine avec des acides carboxyliques ou leurs dérivés.
Fonctionnalisation : Introduction du groupe carbamate et d'autres groupes fonctionnels pour améliorer son activité biologique.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir du this compound sous sa forme pure.
Analyse Des Réactions Chimiques
Luxabendazole subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de divers dérivés oxydés, qui peuvent avoir des activités biologiques différentes.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'efficacité du composé.
Substitution : This compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre, conduisant à la formation de nouveaux dérivés. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
Luxabendazole fait partie de la famille des benzimidazoles anthelminthiques, qui comprend des composés tels que l'albendazole, le mébendazole, le fébendazole et le flubendazole . Comparé à ces composés, this compound a montré une efficacité similaire, mais peut avoir des propriétés pharmacocinétiques et un spectre d'activité différents. Par exemple :
Albendazole : Activité à large spectre similaire, mais pharmacocinétique différente.
Mebendazole : Efficace contre un éventail plus restreint de parasites.
Fébendazole : Souvent utilisé en médecine vétérinaire avec un mécanisme d'action similaire.
Flubendazole : Utilisé principalement dans la volaille et les porcs pour ses propriétés anthelminthiques.
Le caractère unique de this compound réside dans ses groupes fonctionnels spécifiques et leur arrangement, qui contribuent à son profil pharmacologique distinct.
Activité Biologique
Luxabendazole is a novel benzimidazole carbamate compound that has garnered attention for its anthelmintic properties, particularly against various gastrointestinal nematodes, trematodes, and cestodes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its biochemical effects, efficacy in different studies, and potential applications in veterinary medicine.
This compound exhibits its biological effects primarily through the inhibition of microtubule formation in parasites. It competes with colchicine for binding to tubulin, which is critical for the assembly of microtubules necessary for cell division and motility in parasites. The inhibition constant (Ki) for this interaction has been reported as .
Effects on Trichinella spiralis
In studies involving muscle-stage larvae of Trichinella spiralis, this compound treatment resulted in significant biochemical changes:
- Free Glucose : Decreased by 46.71%
- Glycogen Levels : Decreased by 35.66%
- Fumarate Reductase Activity : Inhibition observed at 24.15% .
These reductions indicate a disruption in the energy metabolism of the parasite, which may contribute to its efficacy as an anthelmintic agent.
In Vivo and In Vitro Studies
This compound has shown promising results in both in vivo and in vitro settings:
- Combination Treatments : In combination with triclabendazole and clorsulon, this compound demonstrated synergistic effects against Fasciola hepatica, particularly when administered at lower dosages (one-fifth of their recommended dosages), achieving a worm burden reduction of approximately 95% compared to 30% with single agents .
- Anthelmintic Activity : It has been effective against both adult and immature stages of major gastrointestinal parasites, highlighting its broad-spectrum activity .
Comparative Efficacy Table
Compound | Efficacy Against | Dosage (mg/kg) | Worm Burden Reduction (%) |
---|---|---|---|
This compound | Trichinella spiralis | Not specified | Significant reduction |
Triclabendazole | Fasciola hepatica | 10 | ~30 |
Combination (Lux + Tri + Clor) | Fasciola hepatica | 2 (Lux), 2 (Tri), 2 (Clor) | ~95 |
Case Study Insights
Research has highlighted various case studies demonstrating the application of this compound in veterinary settings. For instance:
- A study on sheep infected with Fasciola hepatica showed that the combination treatment significantly reduced worm loads compared to untreated controls .
- Another case study evaluated the safety profile and absence of mutagenic effects through Ames testing, confirming that this compound poses minimal mutagenic risk across a range of concentrations .
Safety Profile
This compound's safety profile has been assessed through various toxicity studies. It has been shown to be non-mutagenic based on Ames tests conducted at concentrations ranging from to . This suggests that this compound can be considered safe for use in veterinary applications without significant risk of genetic damage.
Propriétés
IUPAC Name |
[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDWFUBDDXAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238189 | |
Record name | Luxabendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90509-02-7 | |
Record name | Luxabendazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luxabendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUXABENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.